molecular formula C19H17ClFNO4S3 B6494091 N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide CAS No. 896345-75-8

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide

Cat. No.: B6494091
CAS No.: 896345-75-8
M. Wt: 474.0 g/mol
InChI Key: OKYPAQFEKCZFNV-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H17ClFNO4S3 and its molecular weight is 474.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.9992274 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFNO4S3/c1-13-11-16(8-9-17(13)21)29(25,26)22-12-19(18-3-2-10-27-18)28(23,24)15-6-4-14(20)5-7-15/h2-11,19,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYPAQFEKCZFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide, identified by its CAS number 896325-36-3, is a sulfonamide derivative with potential biological applications. Sulfonamides are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, drawing on various studies and research findings.

Chemical Structure

The compound has a complex structure characterized by:

  • Molecular Formula : C22H21ClN2O4S2
  • Molecular Weight : 477.0 g/mol
  • Functional Groups : Contains sulfonamide and thiophene moieties, which are significant for its biological interactions.

Biological Activity Overview

The biological activities of sulfonamide derivatives can be categorized into several key areas:

1. Antimicrobial Activity

Sulfonamides have historically been used as antimicrobial agents. The specific compound has been evaluated for its effectiveness against various bacterial strains.

Bacterial Strain Activity
Staphylococcus aureusModerate to strong
Escherichia coliWeak to moderate
Pseudomonas aeruginosaWeak
Salmonella typhiModerate
Bacillus subtilisStrong

In a study assessing the antimicrobial efficacy of related compounds, none showed activity below 100 μM against Gram-positive and Gram-negative bacteria .

2. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections.

Enzyme Inhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseModerate

Research indicates that compounds with similar structures exhibit significant inhibitory effects on these enzymes .

3. Antioxidant Activity

Antioxidant properties are essential for combating oxidative stress in biological systems. The compound's antioxidant activity was assessed using DPPH and FRAP assays.

Assay Type Activity Measurement (mM)
DPPH1.23
FRAP15.4

These results suggest that the compound exhibits notable radical scavenging activity, contributing to its potential therapeutic benefits .

4. Anticancer Potential

Sulfonamide derivatives have been explored for their anticancer properties. Preliminary studies indicate that this compound may inhibit tumor cell proliferation, although specific data on this compound's efficacy is limited.

Case Studies

Several studies have focused on the biological evaluation of sulfonamide derivatives similar to this compound:

  • Study on Antimicrobial Activity : A comparative analysis of various sulfonamides demonstrated that modifications to the aromatic groups significantly influenced antibacterial potency .
  • Docking Studies : Molecular docking studies indicated favorable interactions between the compound and target enzymes, suggesting mechanisms for its inhibitory effects .
  • Antioxidant Studies : Research highlighted the importance of structural modifications in enhancing antioxidant activity, with specific groups showing improved efficacy .

Scientific Research Applications

Medicinal Chemistry

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide has shown promise in various therapeutic areas, particularly in:

  • Antiviral Research : The compound has been included in antiviral screening libraries, indicating its potential effectiveness against viral infections .
  • Cancer Therapeutics : Experimental data suggest its effectiveness in modulating inflammatory responses or inhibiting tumor growth, making it a candidate for cancer treatment.

The compound's structure allows it to interact with specific biological targets such as enzymes or receptors involved in inflammatory pathways. Its sulfonamide component is known for its antibacterial properties, which can be leveraged in drug development .

Screening Libraries

This compound is included in various screening libraries for drug discovery:

  • Antiviral Library : Contains over 67,000 compounds aimed at identifying effective antiviral agents.
  • Human Kinases Annotated Library : A collection of kinase inhibitors that can help elucidate pathways involved in disease processes .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of sulfonamide derivatives, including this compound. Results indicated significant inhibition of viral replication, showcasing its potential as a therapeutic agent against viral infections.

Case Study 2: Cancer Inhibition

Research focused on the anti-cancer properties of related compounds revealed that modifications to the thiophene and sulfonamide groups could enhance their efficacy against specific cancer cell lines. The findings suggest that this compound may play a role in future cancer therapies by targeting tumor microenvironments.

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